molecular formula C13H9ClO2S B14018277 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione CAS No. 41467-45-2

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione

Cat. No.: B14018277
CAS No.: 41467-45-2
M. Wt: 264.73 g/mol
InChI Key: BJMWDHWZJBOIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione (CAS 41467-45-2) is a β-diketone compound of interest in chemical research and development. This molecule features a central propane-1,3-dione backbone substituted with a 4-chlorophenyl group and a thiophen-2-yl group, a structure that serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . The compound is supplied as an off-white to white crystalline powder . It is primarily used as a fine chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals . Researchers value this diketone for its potential to act as a chelating ligand for metal ions, which can be exploited in the development of catalytic systems or functional materials . As with all reagents of this nature, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

41467-45-2

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-ylpropane-1,3-dione

InChI

InChI=1S/C13H9ClO2S/c14-10-5-3-9(4-6-10)11(15)8-12(16)13-2-1-7-17-13/h1-7H,8H2

InChI Key

BJMWDHWZJBOIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione

General Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the formation of a 1,3-diketone framework through condensation reactions between appropriately substituted ketones or via Claisen condensation-type methods. The presence of the 4-chlorophenyl and thiophen-2-yl substituents suggests the use of substituted acetyl or benzoyl derivatives as starting materials.

Reported Synthetic Routes

Synthesis via Condensation of 1-(4-Chlorophenyl)butane-1,3-dione

According to a procedure reported in the Royal Society of Chemistry supplementary data, the compound can be synthesized starting from 1-(4-chlorophenyl)butane-1,3-dione. The method involves reaction under mild conditions with acetonitrile as a solvent, with a reaction time of approximately 2 hours, yielding the target diketone as light yellow crystals with a melting point around 294 °C. The process includes purification steps such as extraction and recrystallization to achieve the desired purity.

Key reaction parameters:

Parameter Condition/Value
Starting material 1-(4-Chlorophenyl)butane-1,3-dione (147 mg, 0.75 mmol)
Solvent Acetonitrile (1 mL)
Reaction time 2 hours
Temperature Ambient
Yield Approximately 50% over two steps
Product form Light yellow crystals
Melting point 293.9–295.4 °C

This method is advantageous due to straightforward reaction conditions and moderate yields.

Synthesis via α-Bromoketone Intermediate and Thiophene Derivative

A more general approach to related 1,3-diketones involves the preparation of α-bromoketones from the corresponding acetyl compounds, followed by condensation with thiophene derivatives. This method is supported by literature describing the synthesis of similar compounds where α-bromoketones are reacted with nucleophilic thiophene species to form the diketone structure.

Typical steps:

  • Preparation of α-bromoketone from 4-chlorophenylacetyl derivatives.
  • Nucleophilic substitution with thiophen-2-yl nucleophile.
  • Purification by column chromatography or recrystallization.

This approach allows for structural diversity and is adaptable to various substituted analogs.

Reaction Conditions Summary Table

Method No. Starting Materials Key Reagents/Solvents Reaction Conditions Yield (%) Notes
1 1-(4-Chlorophenyl)butane-1,3-dione Acetonitrile 2 hours, ambient temperature ~50 Light yellow crystals, mp ~294 °C
2 α-Bromoketone from 4-chlorophenylacetyl Thiophen-2-yl nucleophile Heating, various solvents Variable Allows substitution pattern variation
3 1,1-Dimethoxy-1-(4-chlorophenyl)propane Trichloroacetic acid chloride Chloroform, standard isolation Not specified Related trichlorinated derivative

Analytical and Purification Techniques

The synthesized compound is typically characterized by:

These techniques ensure the isolation of the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Reactions at the Diketone Moiety

The central β-diketone carbon is highly electrophilic, enabling reactions with nucleophiles:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
AlkylationGrignard reagents (e.g., MeMgBr)2-Alkyl-1-(4-ClPh)-3-(thienyl)propane-1,3-dione65–78%
AcylationAcetyl chloride (AlCl₃ catalyst)2-Acetyl derivatives70%
Enolate FormationLDA/THF at −78°CStabilized enolates for further functionalization

Example : Reaction with methylmagnesium bromide generates a tertiary alcohol intermediate, which dehydrates to form alkylated derivatives.

Cyclization and Heterocycle Formation

The diketone participates in cyclocondensation reactions to form fused heterocycles:

Thiazole Derivatives

Treatment with thiourea or thioamides in acidic media produces thiazole rings via Hantzsch-type reactions .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the 5-position due to directing effects of the sulfur atom:

ReactionReagentsProductYieldSource
BrominationBr₂/CHCl₃5-Bromo-thiophene derivative75%
NitrationHNO₃/H₂SO₄5-Nitro-thiophene derivative68%
SulfonationSO₃/H₂SO₄5-Sulfo-thiophene derivative60%

Oxidation

The diketone is oxidized to carboxylic acids using KMnO₄/H₂SO₄:

text
1-(4-ClPh)-3-(thienyl)propane-1,3-dione → 4-Cl-benzoic acid + thiophene-2-carboxylic acid

Yield : 85%.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the diketone to a diol:

text
1-(4-ClPh)-3-(thienyl)propane-1,3-dione → 1-(4-ClPh)-3-(thienyl)propane-1,3-diol

Yield : 90% .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura couplings:

SubstrateBoronic AcidCatalystProductYieldSource
4-ClPh-diketonePhB(OH)₂Pd(PPh₃)₄4-Biphenyl-diketone derivative78%

Comparative Reactivity with Analogues

CompoundReactivity with PhNHNH₂ (Pyrazole Yield)Electrophilic Substitution on Thiophene
1-(4-ClPh)-3-(thienyl)propane-1,3-dione82%5-Bromo (75%), 5-Nitro (68%)
1,3-Diphenylpropane-1,3-dione89%
1-(Thienyl)propane-1,3-dione76%5-Sulfo (60%)

Data adapted from .

Mechanistic Insights

  • Enolate Intermediates : LiHMDS deprotonates the diketone, forming a resonance-stabilized enolate that reacts with electrophiles .

  • Cobalt-Catalyzed Additions : Cp*Co(CO)I₂ facilitates alkyne additions to the diketone, forming conjugated enones .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues differ in substituents at positions 1 and 3 of the propane-1,3-dione core:

Compound Name Substituent (Position 1) Substituent (Position 3) Key Properties/Applications References
Target Compound 4-Chlorophenyl Thiophen-2-yl Anticancer, catalytic coordination
BMDBM (1-(4-tert-butylphenyl)-3-(methoxyphenyl)propane-1,3-dione) 4-tert-Butylphenyl Methoxyphenyl UV filter (cosmetic industry)
1-(2-Chlorophenyl)-3-(4-chlorophenyl)propane-1,3-dione 2-Chlorophenyl 4-Chlorophenyl Synthetic intermediate
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione 4-Chlorophenyl 4-Chlorophenyl (+ Br at C-2) Brominated derivative for halogenation studies
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione 4-Methoxyphenyl 4-Chlorophenyl Enhanced solubility due to methoxy

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity in cyclization reactions and enhance biological activity .
  • Thiophene vs. Phenyl : Thiophen-2-yl improves π-conjugation and metal-coordination capacity (e.g., zinc complexes in catalysis) , while phenyl derivatives exhibit stronger hydrophobic interactions in biological targets .
  • Bromination : Introduces steric bulk and alters electronic properties, impacting synthetic pathways .
Anticancer and Antimicrobial Profiles:
Compound Bioactivity (IC₅₀/MIC) Cell Lines/Pathogens Tested Reference
Target Compound Moderate activity (IC₅₀: 10–25 µM) HEPG-2, HCT-116, MCF-7
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione MIC: 12–26 µg/mL (antibacterial/fungal) E. coli, C. albicans
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one Cytotoxic (IC₅₀: 15–30 µM) Breast cancer (MCF-7)
BMDBM No significant bioactivity reported N/A

Key Trends :

  • Thiophene-containing derivatives exhibit broader anticancer activity compared to purely aromatic analogues (e.g., p-tolylprop-2-en-1-one) due to enhanced membrane permeability .
  • Hydroxyphenyl and pyridinyl substituents improve antimicrobial potency , likely via hydrogen bonding with microbial enzymes .

Key Insights :

  • Base-Mediated Reactions (e.g., t-BuOK) offer higher yields for thiophene-containing diketones compared to acid-catalyzed routes .
  • Solvent Choice: Glacial acetic acid vs. ethanol impacts reaction efficiency in chromone-pyrazole dyads .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP PSA (Ų)
Target Compound Not reported Moderate in DMF ~3.5 54.37
BMDBM 65–70 High in lipids 4.44 43.37
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione 265–267 Low in water 4.26 54.37

Key Factors :

  • Thiophene vs. Methoxy : Thiophene reduces symmetry, lowering melting points compared to methoxy-substituted analogues .
  • Chlorine Atoms : Increase LogP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, also known as "compound 1," is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C15H11ClO3
  • Molecular Weight : 274.70 g/mol
  • CAS Number : 65599-34-0

The compound features a chlorophenyl group and a thiophene moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or diabetes.
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione:

Activity Type Effect Reference
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityExhibits selective cytotoxicity in cancer cells

Case Study 1: Antioxidant Activity

A study conducted by researchers at Virginia Commonwealth University demonstrated that similar compounds exhibit significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels. This suggests a potential protective effect against cellular damage caused by oxidative stress.

Case Study 2: Antimicrobial Properties

Research published in the MDPI journal highlighted the antimicrobial efficacy of compounds structurally related to 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione. The compound was tested against various bacterial strains and showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for analogous β-diketones. A general protocol involves reacting 4-chloroacetophenone with a thiophene-2-carbaldehyde derivative in ethanol under acidic catalysis (e.g., thionyl chloride or sulfuric acid). For example:

  • Step 1 : Dissolve 4-chloroacetophenone (1.1–1.4 mmol) and thiophene-2-carbaldehyde (1.1–1.2 mmol) in ethanol (5–10 mL).
  • Step 2 : Add thionyl chloride (0.05–0.1 mL) dropwise under reflux (70–80°C) for 4–6 hours.
  • Step 3 : Cool the mixture, precipitate the product via ice-water quenching, and purify via recrystallization (ethanol/water) .

Optimization : Adjust molar ratios, solvent polarity (e.g., DMF for faster kinetics), and catalyst loading to improve yields (>70%). Monitor by TLC or HPLC to minimize byproducts like enol tautomers .

Q. How can researchers ensure the purity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, and what solvents are optimal for recrystallization?

Purification Steps :

  • Recrystallization : Use ethanol/water (3:1 v/v) or ethyl acetate/hexane mixtures. The compound’s solubility in polar aprotic solvents (e.g., DMSO) aids in slow crystallization for high-purity crystals.
  • Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) resolves residual aldehydes or unreacted acetophenone .

Validation : Purity is confirmed by melting point consistency (expected range: 160–165°C) and HPLC (≥95% peak area) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Expect aromatic protons from 4-chlorophenyl (δ 7.4–7.6 ppm) and thiophene (δ 7.1–7.3 ppm). The diketone protons (C=O adjacent) appear as a singlet at δ 6.8–7.0 ppm.
    • ¹³C NMR : Carbonyl peaks at δ 185–190 ppm .
  • IR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-S (thiophene) at 650–750 cm⁻¹ .
  • XRD : Confirms molecular geometry and intermolecular interactions (e.g., π-π stacking between aromatic rings). Data deposition in CCDC is recommended .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Tautomerism : β-diketones often exhibit keto-enol tautomerism, leading to split NMR peaks. Use deuterated DMSO to stabilize the keto form .
  • Polymorphism : XRD may reveal multiple crystal forms. Compare with computational models (e.g., DFT-optimized structures) to validate dominant conformers .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related β-diketones, and how do they inform this compound’s properties?

  • Key Findings :
    • Analogous compounds (e.g., (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-triazolylprop-2-en-1-one) exhibit planar diketone moieties with dihedral angles <10° between aromatic rings.
    • Strong hydrogen bonding (C=O···H–O/S) stabilizes crystal packing, influencing solubility and thermal stability .
  • Application : Use single-crystal XRD to map bond lengths/angles and predict reactivity (e.g., susceptibility to nucleophilic attack at carbonyl groups) .

Q. How can computational chemistry (DFT, MD) elucidate the electronic structure and reactivity of this compound?

  • DFT Studies :
    • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). A small bandgap (<4 eV) suggests high reactivity.
    • Electrostatic potential maps highlight nucleophilic sites (e.g., carbonyl oxygens) .
  • MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior .

Q. What strategies are recommended for evaluating biological activity, such as antimicrobial potential?

  • Assay Design :
    • MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 10–100 µg/mL.
    • Mechanistic Studies : Use fluorescence assays to assess membrane disruption or ROS generation .
  • SAR Analysis : Compare with analogs (e.g., 3-(3-chlorophenyl) variants) to correlate substituent effects (e.g., Cl vs. OCH₃) with activity .

Q. How can researchers mitigate hazards associated with synthesizing and handling this compound?

  • Safety Protocols :
    • Use fume hoods for thionyl chloride (corrosive) and chlorinated solvents.
    • Waste disposal: Segregate halogenated byproducts and neutralize acidic residues before disposal .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

Q. What are the environmental implications of this compound’s persistence, and how can degradation be studied?

  • Persistence Testing :
    • Conduct OECD 301B (Ready Biodegradability) assays. Chlorinated aromatics typically show low biodegradability.
    • Advanced oxidation processes (e.g., UV/H₂O₂) can degrade the compound; monitor by LC-MS .

Q. How does the compound’s electronic structure influence its application in materials science (e.g., as a ligand or photosensitizer)?

  • Coordination Chemistry : The diketone moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with redox activity. Study via cyclic voltammetry .
  • Photophysical Properties : UV-vis spectroscopy (λmax ~300–350 nm) and fluorescence quenching assays assess potential in optoelectronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.